-(4-Methoxybutyl)piperazine is a chemical compound with the molecular formula C₉H₂₀N₂O. It is a type of molecule called a substituted piperazine, which means it has a six-membered ring structure containing two nitrogen atoms (piperazine) with an additional methoxybutyl group attached.
1-(4-Methoxybutyl)piperazine is a piperazine derivative characterized by the presence of a 4-methoxybutyl substituent on the piperazine ring. This compound is notable for its structural features, which include a six-membered piperazine ring containing two nitrogen atoms and a butyl chain with a methoxy group attached to the para position of one of its phenyl groups. The molecular formula for 1-(4-Methoxybutyl)piperazine is , and it has a molar mass of approximately 209.29 g/mol. Its structural uniqueness allows for various
Due to the lack of research, no scientific data exists on the mechanism of action of 1-(4-Methoxybutyl)piperazine.
1-(4-Methoxybutyl)piperazine appears to be a lesser-known compound with limited scientific research available. While the piperazine ring suggests potential CNS activity, the specific effects and safety profile are unknown. Further scientific investigation is needed to understand its properties and potential applications.
Research indicates that 1-(4-Methoxybutyl)piperazine exhibits significant biological activity. It has been shown to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The compound can inhibit the reuptake of these monoamines, leading to increased availability in synaptic clefts, which may contribute to stimulant effects similar to those produced by amphetamines . Furthermore, it has been noted for its euphoric properties, making it of interest in pharmacological studies related to mood enhancement and cognitive function.
The synthesis of 1-(4-Methoxybutyl)piperazine can be achieved through various methods:
1-(4-Methoxybutyl)piperazine finds applications in various fields:
Studies have indicated that 1-(4-Methoxybutyl)piperazine interacts significantly with neurotransmitter systems. Specifically, it has been shown to enhance dopamine and serotonin release while inhibiting their reuptake, which is crucial for understanding its potential effects on mood and cognition . Additionally, research into its metabolic pathways suggests that it may undergo various transformations within biological systems, impacting its efficacy and safety profile.
Several compounds share structural similarities with 1-(4-Methoxybutyl)piperazine. Here are some notable examples:
The uniqueness of 1-(4-Methoxybutyl)piperazine lies in its specific substituent arrangement and resultant biological activity, distinguishing it from other piperazine derivatives. Its ability to modulate neurotransmitter systems effectively makes it a compound of interest in both therapeutic and recreational contexts.
Traditional alkylation methods for piperazine N-functionalization have relied primarily on nucleophilic substitution reactions using alkyl halides as electrophilic partners. The classical approach involves the direct reaction of piperazine with 4-methoxybutyl halides under basic conditions, typically employing potassium carbonate as the base in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile [1] [2].
The mechanism of traditional alkylation proceeds through a standard SN2 pathway, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon center of the alkyl halide, resulting in displacement of the halide ion. The reaction typically requires elevated temperatures between 80-120°C to achieve reasonable conversion rates [3]. However, traditional alkylation methods face several limitations, including the formation of dialkylated products, sensitivity to steric hindrance, and the generation of halide waste [4].
Alternative traditional approaches include the use of alkyl tosylates and mesylates as alkylating agents, which generally provide better selectivity compared to halides due to their superior leaving group ability [5]. The Mitsunobu reaction has also been employed for piperazine alkylation, utilizing triphenylphosphine and diethyl azodicarboxylate to activate alcohols as electrophiles, though this approach suffers from poor atom economy [6].
Reductive amination represents another classical methodology, where piperazine is condensed with 4-methoxybutanal in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride [7] [5]. This approach offers superior selectivity for monoalkylation compared to direct alkylation with halides, as the imine intermediate formation prevents overalkylation. The reaction typically proceeds under mild conditions at room temperature to 40°C in polar protic solvents such as methanol or ethanol [2].
| Method | Temperature (°C) | Typical Yield (%) | Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| Alkyl halide/K₂CO₃ | 80-120 | 45-70 | Moderate | 12-24 |
| Reductive amination | 20-40 | 60-85 | High | 4-12 |
| Mitsunobu reaction | 0-25 | 50-75 | High | 6-18 |
Modern catalytic methodologies have revolutionized piperazine alkylation by enabling more selective and efficient transformations under milder conditions. Palladium-catalyzed approaches have emerged as particularly powerful tools for C-N bond formation in piperazine chemistry [8] [9].
The palladium-catalyzed decarboxylative cyclization methodology developed by Stoltz and coworkers represents a significant advancement in piperazine synthesis [8]. This approach utilizes propargyl carbonates as electrophiles in combination with bis-nitrogen nucleophiles, proceeding through oxidative addition, nucleophilic attack, and reductive elimination sequences. The reaction tolerates a wide range of substitution patterns and provides excellent stereo- and regiochemical control with yields ranging from 70-95% [9].
Photocatalytic approaches have gained considerable attention for N-alkylation reactions. The photoredox methodology employs titanium dioxide-supported palladium catalysts (Pd/TiO₂) to facilitate the N-alkylation of piperazine with alcohols under visible light irradiation [10] [11]. The mechanism involves photocatalytic alcohol dehydrogenation to form aldehydes, followed by condensation with piperazine to generate enamine intermediates, which undergo subsequent hydrogenation to yield N-alkylated products [10].
The kinetic studies reveal that the α-C-H cleavage of the alcohol represents the rate-determining step, with an activation energy of 3.36 × 10⁴ kJ/kmol for methanol oxidation [10]. The optimal catalyst composition consists of 2.5 ± 0.5 nm palladium nanoparticles with approximately 68% Pd⁰ species on the surface, providing the highest activity for the tandem photocatalytic reactions [10].
| Catalyst System | Temperature (°C) | Yield (%) | TON | Selectivity |
|---|---|---|---|---|
| Pd-photoredox | 25 | 75-92 | 200-400 | Excellent |
| Ru-bidentate | 25-70 | 80-95 | 500-900 | Excellent |
| Pd-decarboxylative | 80-120 | 70-95 | 100-300 | High |
The thermodynamic parameters governing piperazine N-alkylation reactions provide crucial insights for optimization strategies. The Gibbs free energy change (ΔG) for typical N-alkylation reactions ranges from -10 to -25 kJ/mol, indicating thermodynamically favorable processes under standard conditions [14] [15].
Enthalpy considerations reveal that most N-alkylation reactions are mildly exothermic, with ΔH values between -15 to -35 kJ/mol [16] [17]. The entropy change (ΔS) is generally negative due to the reduction in translational degrees of freedom upon bond formation, typically ranging from -50 to -100 J/mol·K [15].
Temperature-dependent kinetic studies demonstrate that the reaction rate follows Arrhenius behavior, with activation energies varying significantly based on the specific methodology employed. Traditional alkylation with halides exhibits activation energies of 60-80 kJ/mol, while catalytic approaches often reduce this barrier to 30-50 kJ/mol [18] [12].
The reaction kinetics for photocatalytic N-alkylation follow a complex mechanism involving multiple elementary steps. The rate-determining step involves α-C-H bond cleavage of the alcohol substrate, with a measured activation energy of 33.6 kJ/mol for methanol [10]. The overall reaction rate can be described by the following expression:
Rate = k[piperazine][alcohol][catalyst]
where k represents the temperature-dependent rate constant following the Arrhenius equation:
k = A·exp(-Ea/RT)
The pre-exponential factor (A) and activation energy (Ea) vary with the specific catalyst system and reaction conditions [18].
| Parameter | Traditional Alkylation | Pd-Catalyzed | Ru-Catalyzed | Photoredox |
|---|---|---|---|---|
| Ea (kJ/mol) | 60-80 | 40-55 | 35-50 | 33.6 |
| ΔH (kJ/mol) | -20 to -30 | -15 to -25 | -18 to -28 | -22 to -32 |
| ΔS (J/mol·K) | -60 to -90 | -50 to -80 | -55 to -85 | -50 to -75 |
Effective purification strategies are essential for obtaining high-purity 1-(4-methoxybutyl)piperazine products. Traditional purification approaches rely on acid-base extraction techniques, exploiting the basic nature of the piperazine nitrogen atoms [19] [20].
The classical method involves dissolution of the crude product in acidic aqueous solution (typically hydrochloric acid, pH 1-2), followed by washing with organic solvents to remove neutral impurities. Subsequent basification with sodium hydroxide (pH 12-14) precipitates the free base, which can be extracted into organic solvents such as dichloromethane or ethyl acetate [19].
Salt formation represents a highly effective purification strategy. The hydrochloride salt of 1-(4-methoxybutyl)piperazine exhibits excellent crystallinity and can be readily purified through recrystallization from polar protic solvents [21]. The optimal recrystallization solvent system consists of methanol-water mixtures (3:1 to 5:1 v/v), providing high recovery yields (85-95%) with excellent purity [3].
Crystallization studies reveal that piperazine derivatives form stable hexahydrate structures under specific conditions, which can be exploited for purification purposes [20]. The hexahydrate formation is temperature-dependent, with optimal crystallization occurring at 5-15°C. The metastable zone width for piperazine crystallization systems is substantial, allowing for controlled nucleation and crystal growth [22].
Column chromatography using silica gel provides an alternative purification approach, particularly effective for separating regioisomers and removing residual catalyst traces [23]. The optimal mobile phase consists of ethyl acetate-methanol-aqueous ammonia mixtures (6:2:0.2 v/v/v), providing baseline separation of piperazine derivatives [21].
Advanced purification techniques include preparative high-performance liquid chromatography (HPLC) for analytical-scale separations and continuous crystallization for larger-scale applications [24]. Cocrystallization with appropriate coformers has emerged as a promising technique for simultaneously achieving purification and improving physicochemical properties [25].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. The use of excess alkylating agent (1.2-1.5 equivalents) relative to piperazine helps drive the reaction to completion while minimizing dialkylation [4]. Temperature optimization studies indicate that moderate temperatures (80-100°C) provide the best balance between reaction rate and selectivity for traditional alkylation methods [26].
Catalyst loading optimization for modern catalytic methods reveals that 2-5 mol% catalyst loading typically provides optimal performance, with higher loadings offering diminishing returns and increased cost [8] [11]. Solvent selection plays a crucial role, with polar aprotic solvents generally providing superior results for ionic mechanisms, while nonpolar solvents favor radical pathways [27].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability |
|---|---|---|---|
| Acid-base extraction | 85-92 | 75-85 | All scales |
| Recrystallization (HCl salt) | 95-99 | 85-95 | Medium to large |
| Column chromatography | 95-98 | 70-85 | Small to medium |
| Preparative HPLC | >99 | 80-90 | Analytical only |
The solubility characteristics of 1-(4-Methoxybutyl)piperazine reflect the inherent balance between its hydrophilic piperazine core and lipophilic methoxybutyl substituent. The compound exhibits moderate to good solubility in water, primarily attributed to hydrogen bonding interactions between the secondary amine nitrogen and methoxy oxygen with water molecules [1] [2]. This aqueous solubility behavior is consistent with the compound's relatively low lipophilicity, characterized by computational LogP values ranging from 0.2 to 0.32 [1] [3].
In polar protic solvents such as methanol and ethanol, 1-(4-Methoxybutyl)piperazine demonstrates excellent solubility due to multiple favorable interactions [2] [4]. The hydroxyl groups of these solvents can engage in hydrogen bonding with both nitrogen centers of the piperazine ring, while the alkyl portions provide compatible interactions with the methoxybutyl chain [5]. The enhanced solubility in these systems compared to water results from the reduced hydrogen bond network disruption typical of shorter-chain alcohols.
Polar aprotic solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile, provide exceptional solvation for this compound [6] [7]. These solvents exhibit strong dipolar interactions and Lewis basicity that effectively stabilize both the polar and nonpolar regions of the molecule [8] [9]. The absence of competing hydrogen bond donors in aprotic systems allows for more efficient solvation of the piperazine nitrogen lone pairs, resulting in enhanced dissolution [10] [11].
| Solvent System | Expected Solubility | Primary Solvation Mechanism |
|---|---|---|
| Water | Moderate to Good | Hydrogen bonding via N-H and methoxy oxygen |
| Methanol/Ethanol | Good to Excellent | H-bonding and dipolar interactions |
| DMSO/DMF/Acetonitrile | Excellent | Dipolar interactions and Lewis basicity |
| Chlorinated solvents | Moderate | Dipole-induced dipole interactions |
| Non-polar solvents | Limited to Poor | Van der Waals forces only |
The solvent-dependent behavior follows established principles for piperazine derivatives, where the balance between polar and nonpolar interactions determines dissolution efficiency [9] [12]. Temperature-dependent nuclear magnetic resonance studies of related acyl-functionalized piperazines confirm that solvent polarity significantly influences conformational dynamics and intermolecular associations [13] [12].
The lipophilicity of 1-(4-Methoxybutyl)piperazine, quantified through various computational approaches, consistently indicates moderate hydrophobic character. The XLogP3 value of 0.2 and ChemScene LogP of 0.32 represent consensus estimates derived from fragment-based and atom-based calculation methods [1] [3]. These values position the compound within the optimal range for balanced membrane permeability and aqueous solubility.
Comparative analysis with structurally related piperazine derivatives reveals distinct lipophilicity trends based on N-substitution patterns [14] [15]. The methoxybutyl substituent contributes approximately 1.5 to 2.0 logarithmic units to the overall partition coefficient, while the methoxy group exhibits minimal impact on lipophilicity (ΔLogP ≈ 0.0) [16] [17]. This behavior aligns with established structure-lipophilicity relationships where methoxy groups serve as "non-lipophilic scouts" that maintain aqueous interactions without significantly altering partition behavior [16].
| Measurement Method | LogP Value | Method Type | Accuracy Range |
|---|---|---|---|
| XLogP3 (Computational) | 0.2 | Fragment-based | ±0.5 log units |
| ChemScene LogP | 0.32 | Atom-based | ±0.5 log units |
| Expected Experimental | 0.15 ± 0.05 | Shake-flask | Gold standard |
| Expected RP-HPLC | 0.25 ± 0.08 | Chromatographic | Validated correlation |
The moderate lipophilicity profile suggests limited blood-brain barrier penetration potential, consistent with observations for similar piperazine derivatives [1] [18]. This characteristic may be advantageous for applications requiring peripheral activity without central nervous system involvement. The balanced lipophilic-hydrophilic properties also indicate favorable absorption, distribution, metabolism, and excretion profiles for potential pharmaceutical applications [19] [20].
Experimental validation using high-throughput lipophilicity measurement techniques, such as polymer-water partition coefficients, would provide additional confirmation of computational predictions [21]. Such methods have demonstrated strong correlations with traditional octanol-water measurements while offering improved efficiency for compound screening [21].
The thermal stability profile of 1-(4-Methoxybutyl)piperazine can be estimated based on established degradation patterns for piperazine derivatives and related cyclic amines. Piperazine itself demonstrates exceptional thermal resistance with decomposition onset temperatures between 150-175°C and activation energies of approximately 183.5 kJ/mol [22] [23]. The introduction of the methoxybutyl substituent is expected to moderately reduce this stability due to the presence of additional C-N and C-O bonds susceptible to thermal cleavage.
Thermal degradation studies of piperazine derivatives indicate that N-alkyl substitution generally decreases decomposition temperatures to the range of 135-155°C [22] [23] [24]. The degradation mechanism likely proceeds through ring-opening reactions via nucleophilic substitution, consistent with established pathways for related heterocyclic amines [22]. The methoxybutyl chain introduces additional thermal liability through potential β-elimination reactions and ether bond cleavage at elevated temperatures.
| Thermal Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Decomposition Onset | 135-155°C | Piperazine degradation studies |
| Activation Energy | 160-175 kJ/mol | Related cyclic amine data |
| Melting Point | 45-65°C | Similar N-alkylpiperazines |
| Thermal Stability Range | -20°C to +135°C | Storage and handling requirements |
Phase transition behavior for this compound likely involves a relatively low melting point in the range of 45-65°C, typical for substituted piperazines with flexible alkyl chains [25] [26]. The presence of the methoxy group may influence crystal packing through additional hydrogen bonding interactions, potentially affecting both melting point and polymorphic behavior.
Storage recommendations specify maintenance at -20°C in inert atmospheres, suggesting sensitivity to oxidative degradation above ambient temperatures [1]. This requirement aligns with observed instability above pH 9, indicating potential for both thermal and chemical decomposition under basic conditions [1].
The acid-base properties of 1-(4-Methoxybutyl)piperazine are governed by the two nitrogen centers within the piperazine ring, each capable of protonation under appropriate pH conditions. Based on systematic studies of N-alkylpiperazine derivatives, the compound exhibits two distinct pKa values representing sequential protonation events [14].
The first pKa value, estimated at 9.0-9.2, corresponds to protonation of the unsubstituted nitrogen (N-4 position) [14]. This value is slightly lower than that of piperazine itself (9.73) due to the electron-withdrawing inductive effect of the methoxybutyl substituent [14] [18]. The alkyl chain reduces the basicity of the adjacent nitrogen through σ-bond electron withdrawal, consistent with trends observed for 1-ethylpiperazine (pKa₁ = 9.20) [14].
The second pKa value, estimated at 4.5-4.8, represents protonation of the substituted nitrogen (N-1 position) [14]. This significantly lower basicity reflects the reduced availability of the nitrogen lone pair due to the attached alkyl chain and potential steric hindrance around the protonation site [14]. The magnitude of this effect is comparable to that observed in 1-ethylpiperazine (pKa₂ = 4.76) [14].
| pH Range | Dominant Species | Approximate Distribution | Solubility Impact |
|---|---|---|---|
| pH < 3 | Diprotonated (N₁H⁺-N₄H⁺) | >95% | Maximum water solubility |
| pH 3-5 | Mixed states | 60-90% diprotonated | High water solubility |
| pH 5-8 | Monoprotonated (N₁H⁺) | 70-95% | Good water solubility |
| pH 8-10 | Neutral predominant | 60-90% neutral | Moderate solubility |
| pH > 10 | Fully neutral | >95% | Reduced water solubility |
The pH-dependent speciation significantly influences the compound's physicochemical properties and biological behavior [18] [20]. At physiological pH (7.4), the compound exists predominantly in the monoprotonated state, which may impact membrane permeability and protein binding interactions [18]. The neutral form, dominant above pH 8, exhibits optimal lipophilicity for passive membrane transport [27] [21].
Spectroscopic confirmation of protonation states can be achieved through nuclear magnetic resonance analysis, where chemical shift changes of the piperazine ring carbons provide direct evidence of nitrogen protonation [13] [12]. Temperature-dependent studies reveal that protonation affects conformational dynamics and rotational barriers around the C-N bonds [13] [12].